![molecular formula C17H15ClN4OS B5004291 N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5004291.png)
N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in the mid-1990s and has since been studied extensively for its potential therapeutic applications, particularly in the field of pain management.
Mechanism of Action
CP-47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are predominantly expressed in the central nervous system and immune system, respectively. Upon binding to these receptors, CP-47,497 activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and immunomodulatory effects. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
CP-47,497 has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its potential for producing off-target effects and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on CP-47,497, including the development of more selective and potent agonists for the cannabinoid receptors CB1 and CB2, the investigation of its potential therapeutic applications in other areas such as neurodegenerative diseases and cancer, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to evaluate the safety and efficacy of CP-47,497 in vivo, particularly in human clinical trials.
Synthesis Methods
The synthesis of CP-47,497 involves a series of chemical reactions that start with the condensation of 4-chloroaniline with ethyl isothiocyanate to obtain the intermediate compound 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1-phenylethylamine to form the corresponding thiourea derivative. Finally, the thiourea derivative is reacted with phosgene to obtain the desired product, CP-47,497.
Scientific Research Applications
CP-47,497 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to activate cannabinoid receptors in the central nervous system, which are involved in the modulation of pain, inflammation, and other physiological processes.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11(12-5-3-2-4-6-12)15-21-22-17(24-15)20-16(23)19-14-9-7-13(18)8-10-14/h2-11H,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBLJZFDSHANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.